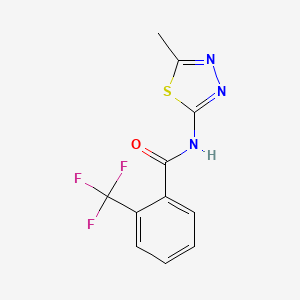

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a benzamide moiety bearing a trifluoromethyl group at the 2-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic diversity, making it a promising scaffold for medicinal chemistry applications.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIXPFHIDRGNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is followed by the introduction of the methyl group at the 5-position of the thiadiazole ring through methylation reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Key Observations :

Table 3: Reported Bioactivities of Analogues

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a thiadiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H10F3N3OS

- Molecular Weight : 333.35 g/mol

- CAS Number : 391863-91-5

The compound features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity.

Synthesis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves:

- Formation of the Thiadiazole Ring : Reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide under acidic conditions.

- Methylation : Introduction of the methyl group at the 5-position of the thiadiazole ring.

- Amide Coupling : Formation of the benzamide moiety through an amide coupling reaction.

Antimicrobial Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that it induces apoptosis in cancer cells through a caspase-dependent pathway. The compound's effectiveness was assessed using various cancer cell lines, with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

The apoptosis mechanism involves activation of caspases 3 and 9, leading to cellular breakdown and death.

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation.

- Receptor Interaction : It is believed to interact with receptors that regulate apoptotic pathways.

Case Studies

-

Study on Anticancer Effects : A publication reported that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide significantly reduced tumor growth in xenograft models when administered at varying doses.

- Dosage : 10 mg/kg and 20 mg/kg

- Outcome : Tumor volume decreased by approximately 50% in treated groups compared to control.

- Antimicrobial Evaluation : Another study evaluated its efficacy against resistant bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Comparison with Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can be compared to other thiadiazole derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzamide | Antimicrobial | 25 |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetamide | Anticancer | 30 |

The trifluoromethyl group in this compound enhances its biological properties compared to similar compounds lacking this modification.

Q & A

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide?

The synthesis involves multi-step organic reactions:

- Step 1: Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with 2-(trifluoromethyl)benzoyl chloride under reflux in a polar aprotic solvent (e.g., DMF or dichloromethane) with a base (e.g., triethylamine) to form the amide bond .

- Step 2: Purification via recrystallization (ethanol/water) or column chromatography. Reaction conditions (temperature: 60–80°C, time: 4–6 hours) are critical for yields >75% .

Q. Which spectroscopic techniques confirm the structure and purity of synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and aromatic/heterocyclic protons .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 342.05) .

- Infrared (IR) Spectroscopy: Detects amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole ring vibrations .

Q. What in vitro assays evaluate the anticancer potential of this compound?

- MTT Assay: Measures cytotoxicity (GI₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) vs. normal cells (e.g., MCF-10A) .

- Flow Cytometry: Quantifies apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase blockade) .

- Western Blotting: Assesses protein regulation (e.g., downregulation of CDK1, cyclin A2; upregulation of Bax/caspase-3) .

Advanced Research Questions

Q. How does the compound modulate CDK1 and apoptosis pathways in cancer cells?

Mechanistic studies reveal:

- CDK1 Inhibition: Direct binding to ATP-binding pockets, reducing phosphorylation of downstream targets (e.g., retinoblastoma protein) .

- Apoptosis Induction: Mitochondrial membrane depolarization triggers cytochrome c release, activating caspase-9/-3 .

- Synergy with Chemotherapeutics: Enhances efficacy of doxorubicin in p53-mutant cells by bypassing resistance pathways .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time (e.g., 48–72 hours for MTT) .

- Comparative Dose-Response Curves: Use IC₅₀ values normalized to reference drugs (e.g., Adriamycin) to account for inter-lab variability .

- Orthogonal Validation: Confirm results with clonogenic assays or 3D tumor spheroid models .

Q. How do molecular docking studies inform the design of derivatives?

- Target Identification: Docking into CDK1 (PDB: 1HQ1) or Bcl-2 (PDB: 4AQ3) predicts binding affinities (ΔG < -8 kcal/mol) and key interactions (e.g., hydrogen bonds with Thr14 or hydrophobic contacts with CF₃ groups) .

- ADMET Predictions: QikProp analysis optimizes logP (2–3) and CNS permeability (< -2) to reduce off-target effects .

Q. How to establish structure-activity relationships (SAR) for thiadiazole derivatives?

- Core Modifications: Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity (e.g., GI₅₀ reduction from 12 μM to 6 μM) .

- Side-Chain Variations: Introducing methoxyethyl or benzylthio groups improves solubility (logS > -4) without compromising activity .

- Pharmacophore Mapping: Align electrostatic potentials and steric bulk to prioritize derivatives with >50% tumor growth inhibition in xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.